molecular formula C9H17NO2 B13508842 4-(Ethylamino)cyclohexane-1-carboxylic acid

4-(Ethylamino)cyclohexane-1-carboxylic acid

Cat. No.: B13508842
M. Wt: 171.24 g/mol
InChI Key: INNFAFOURLOXOY-UHFFFAOYSA-N
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Description

4-(Ethylamino)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of cyclohexane, where an ethylamino group is attached to the fourth carbon and a carboxylic acid group is attached to the first carbon

Synthetic Routes and Reaction Conditions:

    Amination of Cyclohexanone: One common method involves the reductive amination of cyclohexanone with ethylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

    Carboxylation: Another method involves the carboxylation of 4-(ethylamino)cyclohexane using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production often scales up these synthetic routes, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced catalytic systems are employed to ensure efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, hydroxides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted cyclohexane derivatives.

Scientific Research Applications

4-(Ethylamino)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Material Science: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(Ethylamino)cyclohexane-1-carboxylic acid involves its interaction with various molecular targets. The ethylamino group can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and interaction with biological molecules.

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: Similar structure but lacks the ethylamino group.

    4-(Methylamino)cyclohexane-1-carboxylic acid: Similar structure but with a methylamino group instead of an ethylamino group.

    4-(Amino)cyclohexane-1-carboxylic acid: Similar structure but with an amino group instead of an ethylamino group.

Uniqueness: 4-(Ethylamino)cyclohexane-1-carboxylic acid is unique due to the presence of the ethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in organic synthesis and pharmaceuticals.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

4-(ethylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H17NO2/c1-2-10-8-5-3-7(4-6-8)9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12)

InChI Key

INNFAFOURLOXOY-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCC(CC1)C(=O)O

Origin of Product

United States

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